molecular formula C18H26BNO4 B13718490 [3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone

[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone

Cat. No.: B13718490
M. Wt: 331.2 g/mol
InChI Key: HPRUUNVLJGHEIA-UHFFFAOYSA-N
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Description

[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone typically involves the formation of the boronic ester group through a reaction between a boronic acid derivative and an appropriate alcohol. One common method involves the use of pinacol as the alcohol component, resulting in the formation of a stable boronic ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds .

Biology and Medicine

In biology and medicine, boronic esters are explored for their potential as enzyme inhibitors and drug candidates. They can interact with biological molecules in unique ways, making them useful in the development of new therapeutics .

Industry

In the industrial sector, boronic esters are used in the production of advanced materials, including polymers and electronic components. Their stability and reactivity make them suitable for various applications .

Mechanism of Action

The mechanism of action of [3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone involves its ability to form reversible covalent bonds with biological targets. This interaction can inhibit enzyme activity or modulate biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone lies in its specific structure, which combines a boronic ester group with a pyrrolidine moiety.

Properties

Molecular Formula

C18H26BNO4

Molecular Weight

331.2 g/mol

IUPAC Name

[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-10-13(11-15(12-14)22-5)16(21)20-8-6-7-9-20/h10-12H,6-9H2,1-5H3

InChI Key

HPRUUNVLJGHEIA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)N3CCCC3

Origin of Product

United States

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